CPI-455 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

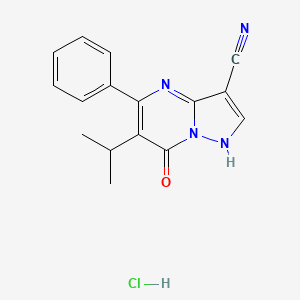

7-oxo-5-phenyl-6-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O.ClH/c1-10(2)13-14(11-6-4-3-5-7-11)19-15-12(8-17)9-18-20(15)16(13)21;/h3-7,9-10,18H,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNODPNXOTKXHHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=C2C(=CNN2C1=O)C#N)C3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CPI-455 hydrochloride mechanism of action

An In-depth Technical Guide to the Mechanism of Action of CPI-455 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and specific small-molecule inhibitor of the KDM5 family of histone lysine demethylases.[1][2][3][4] This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations. CPI-455 acts by competitively inhibiting the JmjC catalytic domain of KDM5 enzymes, leading to a global increase in histone H3 lysine 4 trimethylation (H3K4me3), a key epigenetic mark associated with active gene transcription.[1][5][6][7] Its ability to modulate the epigenome, particularly in the context of cancer, makes it a valuable tool for research and a potential candidate for therapeutic development, notably in reducing drug-tolerant persister cancer cells.[1][4][5]

Core Mechanism of Action: KDM5 Inhibition

The primary molecular target of CPI-455 is the KDM5 family of enzymes (KDM5A, KDM5B, KDM5C, and KDM5D), which are Fe(II) and 2-oxoglutarate-dependent oxygenases.[6][7] These enzymes are crucial epigenetic regulators that remove methyl groups from di- and trimethylated lysine 4 on histone H3 (H3K4me2/3).[6][8] The H3K4me3 mark is predominantly found at the transcription start sites of actively transcribed genes; therefore, KDM5 enzymes typically act as transcriptional repressors.[6][8][9]

CPI-455 functions as a pan-KDM5 inhibitor, binding to the enzyme's active site and preventing the demethylation of H3K4me3.[1][5] This inhibition leads to the accumulation and maintenance of H3K4me3 levels at gene promoters, thereby altering gene expression patterns.[10][11] The crystal structure of KDM5A in complex with CPI-455 has confirmed this binding mechanism.[5][12] This targeted action results in significant downstream cellular effects, including the reduction of drug-tolerant cancer cell populations and the induction of specific cell differentiation pathways.[5][13]

Signaling Pathway Diagram

The following diagram illustrates the epigenetic regulatory pathway targeted by CPI-455.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. tribioscience.com [tribioscience.com]

- 5. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. KDM5B is a master regulator of the H3K4-methylome in stem cells, development and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functions and Interactions of Mammalian KDM5 Demethylases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Histone Demethylase KDM5 Is Essential for Larval Growth in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The KDM5 family of histone demethylases as targets in oncology drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. rcsb.org [rcsb.org]

- 13. pubs.acs.org [pubs.acs.org]

Unveiling the Target of CPI-455 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Target and Mechanism of Action

CPI-455 hydrochloride is a potent and specific small molecule inhibitor targeting the KDM5 family of histone demethylases .[1][2][3] This family of enzymes, also known as JARID1, is responsible for removing methyl groups from lysine 4 of histone H3 (H3K4), particularly the trimethylated state (H3K4me3).[2][4] By inhibiting the catalytic activity of KDM5 enzymes, CPI-455 leads to a global increase in H3K4me3 levels within cells.[1][3][5] This epigenetic modification is a key mark of active gene transcription.

The mechanism of inhibition has been elucidated through the crystal structure of KDM5A in complex with CPI-455, revealing that the inhibitor binds to the active site of the enzyme.[2] This targeted inhibition has significant downstream consequences, most notably a reduction in the survival of drug-tolerant persister cancer cells (DTPs), a subpopulation of cancer cells that can lead to therapeutic relapse.[1][2][4]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, including its inhibitory potency against various histone demethylases and its effects in cellular assays.

Table 1: In Vitro Inhibitory Activity of CPI-455

| Target | Assay Type | IC50 | Selectivity | Reference |

| KDM5A | Enzymatic Assay | 10 nM | Pan-KDM5 inhibitor | [1][3] |

| KDM5B | Enzymatic Assay | Similar to KDM5A | >200-fold vs. KDM2, 3, 4, 6, 7 | [3] |

| KDM5C | Enzymatic Assay | Similar to KDM5A | >200-fold vs. KDM2, 3, 4, 6, 7 | [3] |

| KDM4C | Enzymatic Assay | ~200-fold weaker than KDM5A | N/A | [5] |

| KDM7B | Enzymatic Assay | ~770-fold weaker than KDM5A | N/A |

Table 2: Cellular Activity of CPI-455

| Cell Lines | Assay Type | Concentration Range | Effect | Reference |

| Melanoma (M14), Breast Cancer (SKBR3), NSCLC (PC9) | Cell-based Assay | 6.25-25 µM | Decreased number of drug-tolerant persister cells | [3] |

| HeLa | Cell-based Assay | Dose-dependent | Increased global H3K4me3 levels | |

| Luminal Breast Cancer (MCF-7, T-47D, EFM-19) | Cell Viability Assay | >20 µM (alone) | Minimal effect on viability | [5] |

| Luminal Breast Cancer (MCF-7, T-47D, EFM-19) | Cell Viability Assay | Lower doses + DAC | Synergistic decrease in viability | [5] |

Experimental Protocols

KDM5A Biochemical Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of CPI-455 against KDM5A.

a. Principle: The assay measures the demethylase activity of recombinant KDM5A on a synthetic H3K4me3 peptide substrate. The inhibition of this activity by CPI-455 is quantified by measuring the amount of demethylated product formed. A common method for detection is a chemiluminescence-based assay.[6][7]

b. Materials:

-

Recombinant full-length KDM5A enzyme

-

Biotinylated H3K4me3 peptide substrate

-

This compound (or other test compounds)

-

Assay Buffer (e.g., HEPES, pH 7.5, containing FeSO4, α-ketoglutarate, and ascorbate)

-

Detection reagents (e.g., streptavidin-coated donor beads and acceptor beads linked to an antibody recognizing the demethylated product for AlphaLISA®)

-

384-well microplates

c. Procedure:

-

Prepare a serial dilution of CPI-455 in DMSO.

-

In a 384-well plate, add the assay buffer.

-

Add the diluted CPI-455 or DMSO (vehicle control).

-

Add the KDM5A enzyme and incubate for a pre-determined time at room temperature to allow for compound binding.

-

Initiate the demethylase reaction by adding the H3K4me3 peptide substrate.

-

Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding a stopping solution.

-

Add the detection reagents according to the manufacturer's protocol (e.g., for AlphaLISA®, add acceptor beads and incubate, then add donor beads and incubate in the dark).

-

Read the plate on a suitable plate reader (e.g., chemiluminescence or fluorescence).

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Global H3K4me3 Level Quantification in Cells (MSD ELISA)

This protocol describes a method to measure the global levels of H3K4me3 in cells treated with CPI-455 using a Meso Scale Discovery (MSD) electrochemiluminescence assay.[3]

a. Principle: This is a sandwich immunoassay. A capture antibody specific for total Histone H3 is coated on the MSD plate. Cell lysates are added, and the histone H3 is captured. A detection antibody specific for H3K4me3, conjugated with an electrochemiluminescent label (SULFO-TAG™), is then added. The plate is read on an MSD instrument, and the light emitted is proportional to the amount of H3K4me3.

b. Materials:

-

Cell lines of interest (e.g., HeLa, MCF-7)

-

This compound

-

Cell culture medium and supplements

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

MSD Human/Mouse/Rat Methylated-Histone H3 (H3K4me3) Assay Kit (or similar)

-

MSD instrument for plate reading

c. Procedure:

-

Cell Treatment:

-

Plate cells in 6-well plates at a suitable density.

-

Treat the cells with various concentrations of CPI-455 or DMSO (vehicle control) for the desired duration (e.g., 48-72 hours).

-

-

Cell Lysis:

-

Wash the cells with cold PBS.

-

Add lysis buffer to each well and incubate on ice.

-

Scrape the cells and collect the lysate.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysates (e.g., using a BCA assay).

-

-

MSD Assay:

-

Follow the manufacturer's protocol for the MSD H3K4me3 assay kit.

-

Typically, this involves adding the cell lysates to the pre-coated wells of the MSD plate.

-

Incubate to allow the capture of histone H3.

-

Wash the plate.

-

Add the SULFO-TAG™ conjugated anti-H3K4me3 detection antibody.

-

Incubate to allow the detection antibody to bind.

-

Wash the plate.

-

Add MSD Read Buffer.

-

Read the plate on an MSD instrument.

-

-

Data Analysis:

-

Normalize the H3K4me3 signal to the total protein concentration or to a total H3 signal if measured in parallel.

-

Plot the normalized H3K4me3 levels against the CPI-455 concentration.

-

In Vivo Efficacy Study in a Mouse Model

This protocol provides a general framework for an in vivo study to evaluate the efficacy of CPI-455.

a. Principle: To assess the anti-tumor activity or other physiological effects of CPI-455 in a living organism, the compound is administered to mice bearing tumors or exhibiting a specific phenotype. The effects on tumor growth, survival, or relevant biomarkers are then monitored.

b. Materials:

-

This compound

-

Vehicle for formulation (e.g., a mixture of DMSO, PEG300, Tween-80, and saline)[1]

-

Appropriate mouse strain (e.g., C57BL/6)[1]

-

Tumor cells for implantation (if applicable)

-

Calipers for tumor measurement

-

Standard animal housing and care facilities

c. Procedure:

-

Animal Model:

-

Establish the animal model (e.g., subcutaneous implantation of cancer cells).

-

Allow tumors to reach a palpable size.

-

-

Drug Formulation and Administration:

-

Prepare the dosing solution of CPI-455 in the chosen vehicle. A reported formulation consists of DMSO, PEG300, Tween-80, and saline.[1]

-

Administer CPI-455 to the mice via the desired route (e.g., intraperitoneal injection). Doses of 50-70 mg/kg administered daily have been reported.[1][3]

-

Administer the vehicle alone to the control group.

-

-

Monitoring and Endpoints:

-

Monitor the health and body weight of the animals regularly.

-

Measure tumor volume at set intervals using calipers.

-

At the end of the study, euthanize the animals and collect tumors and other tissues for further analysis (e.g., histology, biomarker analysis).

-

-

Data Analysis:

-

Plot the average tumor growth over time for each treatment group.

-

Perform statistical analysis to determine the significance of any anti-tumor effects.

-

Signaling Pathway and Experimental Workflow Visualizations

Caption: KDM5 Inhibition Signaling Pathway.

Caption: Experimental Workflow for CPI-455 Evaluation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

CPI-455 Hydrochloride: A Technical Guide to a Potent KDM5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of CPI-455 hydrochloride, a potent and specific pan-inhibitor of the KDM5 family of histone demethylases. The KDM5 enzymes play a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription. Dysregulation of KDM5 activity is implicated in various cancers, making it a compelling target for therapeutic intervention.[1][2][3] This document details the mechanism of action, biochemical and cellular activity, and preclinical pharmacology of this compound. Furthermore, it offers detailed experimental protocols for key assays and visualizations of relevant biological pathways and experimental workflows to support researchers in their investigation of this compound.

Introduction to KDM5 and the Rationale for Inhibition

The Lysine-Specific Demethylase 5 (KDM5) family, also known as JARID1, comprises four members (KDM5A, KDM5B, KDM5C, and KDM5D) that are iron-dependent dioxygenases.[3] These enzymes specifically catalyze the demethylation of trimethylated and dimethylated H3K4 (H3K4me3/me2), epigenetic marks crucial for transcriptional activation.[3] By removing these marks, KDM5 enzymes contribute to the repression of gene expression.

Overexpression and hyperactivity of KDM5 enzymes have been observed in a variety of cancers, including breast, lung, and prostate cancer.[1] This aberrant activity can lead to the silencing of tumor suppressor genes and the emergence of drug-tolerant persister cells (DTPs), a subpopulation of cancer cells that can survive chemotherapy and contribute to therapeutic relapse.[1][4] Therefore, inhibiting KDM5 activity presents a promising therapeutic strategy to reactivate silenced tumor suppressor genes, eradicate DTPs, and overcome drug resistance.[1][2][4]

This compound: Chemical and Physical Properties

CPI-455 is a small molecule inhibitor of the KDM5 family. The hydrochloride salt is utilized to improve its pharmaceutical properties.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 1628208-23-0 (for free base) |

| Molecular Formula | C₁₄H₁₄N₄O₂·HCl |

| Molecular Weight | 314.77 g/mol [5] |

| Appearance | Solid |

| Purity | ≥99%[5] |

| Solubility | Soluble in DMSO |

Mechanism of Action and Biochemical Profile

CPI-455 is a specific, pan-inhibitor of the KDM5 family of enzymes.[6][7][8] It exerts its effect by binding to the active site of the KDM5 enzymes, leading to an increase in global levels of H3K4me3.[6][7][8]

Biochemical Potency and Selectivity

CPI-455 demonstrates potent inhibition of KDM5A with a half-maximal inhibitory concentration (IC50) of 10 nM in enzymatic assays.[6][7][8] It exhibits similar potency against other KDM5 family members.[7] Importantly, CPI-455 displays significant selectivity for the KDM5 family over other histone demethylase families. For instance, it is over 200-fold more selective for KDM5A compared to KDM4C.[7]

| Target Enzyme | IC50 (nM) | Selectivity vs. KDM5A |

| KDM5A | 10[6][7][8] | - |

| KDM5B | Similar to KDM5A[7] | - |

| KDM5C | Similar to KDM5A[7] | - |

| KDM4C | ~2000 | >200-fold[7] |

| KDM2, KDM3, KDM6, KDM7 | - | >200-fold[1] |

Signaling Pathway of KDM5 Inhibition

The inhibition of KDM5 by CPI-455 leads to a cascade of events within the cell, ultimately impacting gene expression and cellular phenotype.

Caption: Mechanism of action of this compound.

Preclinical Pharmacology

In Vitro Cellular Activity

CPI-455 has been shown to effectively increase global H3K4me3 levels in a dose-dependent manner in various cancer cell lines.[7] This leads to a reduction in the number of drug-tolerant persister cells and can enhance the efficacy of standard chemotherapies or targeted agents.[6][7][8]

| Cell Line | Cancer Type | Observed Effect |

| MCF-7, T-47D, EFM-19 | Luminal Breast Cancer | IC50 values of 35.4, 26.19, and 16.13 µM, respectively.[8] |

| Multiple Cancer Cell Lines | Various | Decreased number of drug-tolerant persister cells.[6][7][8] |

In Vivo Activity

In vivo studies in mouse models have demonstrated the anti-tumor activity of CPI-455. For example, in a xenograft model using C57BL/6 mice, daily intraperitoneal (IP) administration of CPI-455 at doses of 50-70 mg/kg has been shown to elicit protective immunity when used in combination with other agents.[8]

Experimental Protocols

Global H3K4me3 Quantification by Meso Scale Discovery (MSD) ELISA

This protocol describes the measurement of global H3K4 trimethylation in cell lysates.

Caption: Workflow for MSD-based H3K4me3 quantification.

Detailed Methodology:

-

Cell Culture and Treatment: Plate cells in 6-well plates and treat with various concentrations of CPI-455 or vehicle (e.g., DMSO) for the desired duration (e.g., 4 days).[1]

-

Cell Lysis: Harvest cells and lyse using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Determine protein concentration using a standard method (e.g., BCA assay).

-

Plate Coating: Coat a 96-well MSD plate with a capture antibody against total histone H3 overnight at 4°C.

-

Blocking: Wash the plate and block with a suitable blocking buffer (e.g., MSD Blocker A) for 1 hour at room temperature.

-

Sample Incubation: Add cell lysates (e.g., 1-10 µg of total protein) to the wells and incubate for 1-2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate and add the SULFO-TAG conjugated detection antibody specific for H3K4me3. Incubate for 1 hour at room temperature.

-

Plate Reading: Wash the plate, add MSD Read Buffer T, and immediately read the plate on an MSD instrument.

-

Data Analysis: Quantify the electrochemiluminescence signal. Normalize the H3K4me3 signal to the total histone H3 signal to determine the relative abundance of H3K4me3.

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a cancer xenograft model.

Detailed Methodology:

-

Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or NSG mice) for the engraftment of human cancer cell lines.

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., 2-3 times per week).

-

Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

CPI-455 Formulation and Dosing:

-

Formulation: Prepare a dosing solution of this compound. A common formulation involves dissolving the compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

-

Dosing: Administer this compound via intraperitoneal (IP) injection at a dose of 50-70 mg/kg daily.[8]

-

-

Endpoint Analysis:

-

Continue treatment for a specified period (e.g., 21-28 days).

-

Monitor animal weight and overall health throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure final tumor volume and weight.

-

Tumor tissue can be processed for further analysis, such as immunohistochemistry for H3K4me3 levels or Western blotting.

-

Cellular Thermal Shift Assay (CETSA) for KDM5A Target Engagement

CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular context.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Methodology:

-

Cell Treatment: Treat intact cells with this compound or vehicle (DMSO) for a sufficient time to allow for cell penetration and target binding (e.g., 1-2 hours).

-

Heat Shock: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-5 minutes) using a thermocycler. Include an unheated control.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

-

Sample Preparation: Carefully collect the supernatant, which contains the soluble, stabilized proteins.

-

Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using a specific antibody against KDM5A.

-

Data Analysis: Perform densitometry on the Western blot bands to quantify the amount of soluble KDM5A at each temperature. Plot the relative amount of soluble KDM5A as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of CPI-455 indicates target stabilization and engagement.

Conclusion

This compound is a valuable research tool for investigating the biological roles of the KDM5 family of histone demethylases. Its potency, selectivity, and demonstrated activity in both in vitro and in vivo models make it a strong candidate for further preclinical development as an anti-cancer therapeutic. The experimental protocols and technical information provided in this guide are intended to facilitate the exploration of CPI-455 and the broader field of KDM5 inhibition in cancer research and drug discovery.

References

- 1. selleckchem.com [selleckchem.com]

- 2. pacificbiolabs.com [pacificbiolabs.com]

- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. KDM5 histone demethylase activity links cellular transcriptomic heterogeneity to therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biocompare.com [biocompare.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

The Impact of CPI-455 Hydrochloride on H3K4 Trimethylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPI-455 hydrochloride is a potent and selective pan-inhibitor of the KDM5 family of histone demethylases. This technical guide provides an in-depth overview of the mechanism of action of CPI-455, with a specific focus on its effect on the trimethylation of histone H3 at lysine 4 (H3K4me3). It is designed to be a comprehensive resource, detailing the biochemical and cellular consequences of KDM5 inhibition by CPI-455, presenting quantitative data from key studies, and outlining the experimental protocols used to generate this data. This document aims to equip researchers and drug development professionals with the critical information necessary to effectively utilize CPI-455 as a tool to investigate the biological roles of KDM5 enzymes and to explore its therapeutic potential.

Introduction to this compound and KDM5 Histone Demethylases

Histone modifications play a crucial role in regulating chromatin structure and gene expression. The methylation of histone H3 at lysine 4 (H3K4) is a key epigenetic mark associated with active gene transcription. The levels of H3K4 methylation are dynamically regulated by histone methyltransferases and demethylases. The KDM5 family of enzymes (KDM5A, KDM5B, KDM5C, and KDM5D) are Jumonji C (JmjC) domain-containing histone demethylases that specifically remove methyl groups from di- and trimethylated H3K4.[1][2] Overexpression and dysregulation of KDM5 enzymes have been implicated in various diseases, including cancer, making them attractive therapeutic targets.[1]

CPI-455 is a small molecule inhibitor that demonstrates high potency and selectivity for the KDM5 family of enzymes.[3][4] By inhibiting KDM5, CPI-455 effectively blocks the demethylation of H3K4me3, leading to a global increase in the levels of this activating histone mark.[5] This targeted inhibition allows for the precise investigation of KDM5-dependent biological processes and provides a potential therapeutic strategy for diseases driven by KDM5 overactivity.

Mechanism of Action of CPI-455

CPI-455 functions as a competitive inhibitor of the KDM5 enzymes. The crystal structure of KDM5A in complex with CPI-455 has revealed the mechanism of inhibition, showing how the compound binds to the active site and prevents the demethylation of H3K4.[1][2] This inhibition is highly specific for the KDM5 family, with significantly lower potency against other histone demethylase families.[3][6] The primary and direct consequence of KDM5 inhibition by CPI-455 is the accumulation of H3K4me3 at a global level within the cell.[1][5][7]

Figure 1. CPI-455 inhibits KDM5, increasing H3K4me3 and gene transcription.

Quantitative Data on CPI-455's Effect on H3K4 Trimethylation

The efficacy and potency of CPI-455 have been quantified in various biochemical and cellular assays. The following tables summarize key quantitative data from published studies.

| Parameter | Enzyme | Value | Reference |

| IC₅₀ | KDM5A (full-length) | 10 nM | [5][3][4] |

| Selectivity | KDM2, 3, 4, 6, 7 families | >200-fold | [3] |

Table 1. Biochemical Potency and Selectivity of CPI-455.

| Cell Line | Assay Type | Effect of CPI-455 | Reference |

| HeLa | Immunofluorescence | Dose-dependent increase in global H3K4me3 | [6] |

| MCF-7 | Quantitative Mass Spectrometry | Increased overall cellular H3K4me3 levels after 72h treatment | [8] |

| MCF-7 | Immunoblot | Dose-dependent increase in H3K4me3 | [8] |

| Various Cancer Cell Lines | Not Specified | Elevated global levels of H3K4me3 | [1] |

| Cochlear Hair Cells | Immunofluorescence, Western Blot | Elevated H3K4 trimethylation levels in cisplatin-injured cells | |

| Neural Stem Cells | ChIP-qPCR | Increased H3K4me3 binding in the Gfap promoter region | [9] |

Table 2. Cellular Effects of CPI-455 on H3K4 Trimethylation.

| Cell Line | IC₅₀ (µM) | Reference |

| MCF-7 (luminal breast cancer) | 35.4 | [5] |

| T-47D (luminal breast cancer) | 26.19 | [5] |

| EFM-19 (luminal breast cancer) | 16.13 | [5] |

Table 3. Cellular IC₅₀ Values of CPI-455 in Breast Cancer Cell Lines.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments used to characterize the effects of CPI-455 on H3K4 trimethylation.

In Vitro KDM5A Enzymatic Assay

This assay is used to determine the half-maximal inhibitory concentration (IC₅₀) of CPI-455 against the KDM5A enzyme.

Figure 2. Workflow for determining the IC₅₀ of CPI-455 against KDM5A.

Protocol:

-

Reagents: Recombinant full-length KDM5A, biotinylated peptide substrate corresponding to histone H3 trimethylated at lysine 4 (H3K4me3), CPI-455, and a suitable detection system (e.g., AlphaLISA®).

-

Procedure: The assay is typically performed in a 384-well plate.

-

Varying concentrations of CPI-455 are pre-incubated with the KDM5A enzyme.

-

The demethylation reaction is initiated by the addition of the H3K4me3 peptide substrate.

-

The reaction is allowed to proceed for a set time at room temperature.

-

The reaction is stopped, and the amount of demethylated product is quantified using a specific antibody and a detection reagent.

-

-

Data Analysis: The signal is plotted against the logarithm of the inhibitor concentration, and the IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.

Cellular H3K4me3 Quantification by MSD ELISA

This method provides a quantitative measurement of global H3K4me3 levels in cells treated with CPI-455.[3]

Protocol:

-

Cell Culture and Treatment: Cells are plated in 6-well plates and treated with various concentrations of CPI-455 for a specified duration (e.g., 4 days).[3]

-

Histone Extraction: Cells are harvested, and histones are extracted from the nuclear fraction.

-

MSD ELISA: The Meso Scale Discovery (MSD) electrochemiluminescence platform is used for detection.

-

Extracted histones are coated onto MSD plates.

-

Plates are incubated with primary antibodies specific for H3K4me3 and total H3.

-

SULFO-TAG™ labeled secondary antibodies are added.

-

The plates are read on an MSD instrument, and the electrochemiluminescent signal is measured.

-

-

Data Analysis: The H3K4me3 signal is normalized to the total H3 signal to account for variations in histone loading.

Immunoblotting for H3K4me3

Western blotting is a semi-quantitative method to visualize changes in H3K4me3 levels.

Figure 3. Standard workflow for detecting H3K4me3 levels via immunoblot.

Protocol:

-

Sample Preparation: Histones are extracted from control and CPI-455-treated cells.

-

SDS-PAGE and Transfer: Equal amounts of histone extracts are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for H3K4me3. A parallel blot or subsequent probing of the same membrane with an antibody against total histone H3 is performed as a loading control.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

Chromatin Immunoprecipitation (ChIP)

ChIP assays are used to determine the localization of H3K4me3 at specific genomic regions.

Protocol:

-

Cross-linking and Chromatin Shearing: Cells are treated with formaldehyde to cross-link proteins to DNA. The chromatin is then sheared into smaller fragments by sonication or enzymatic digestion.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for H3K4me3, which is coupled to magnetic or agarose beads.

-

Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The antibody-bound chromatin is then eluted.

-

Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.

-

Analysis: The purified DNA can be analyzed by quantitative PCR (ChIP-qPCR) to assess H3K4me3 enrichment at specific gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Biological Consequences and Therapeutic Implications

The CPI-455-mediated increase in H3K4me3 has significant biological consequences. It has been shown to decrease the number of drug-tolerant persister cancer cells, suggesting a role in overcoming drug resistance.[1] In combination with other epigenetic modifiers, such as the DNA methyltransferase inhibitor 5-aza-2'-deoxycytidine (DAC), CPI-455 can enhance the transcriptional activation of certain genes and synergistically inhibit cancer cell growth.[8][10] Furthermore, studies have demonstrated the potential of CPI-455 in attenuating cisplatin-induced hearing loss and inducing astrocytogenesis in neural stem cells, highlighting its broad therapeutic potential.[9]

Conclusion

This compound is a valuable chemical probe for studying the role of KDM5 demethylases and the significance of H3K4 trimethylation in health and disease. Its high potency and selectivity, coupled with a well-characterized mechanism of action, make it an indispensable tool for researchers in epigenetics and drug discovery. The data and protocols presented in this guide provide a solid foundation for designing and interpreting experiments aimed at further elucidating the biological functions of KDM5 and the therapeutic utility of its inhibition.

References

- 1. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rcsb.org [rcsb.org]

- 3. selleckchem.com [selleckchem.com]

- 4. axonmedchem.com [axonmedchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. apexbt.com [apexbt.com]

- 7. Sapphire Bioscience [sapphirebioscience.com]

- 8. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

The Discovery and Synthesis of CPI-455 Hydrochloride: A Pan-KDM5 Histone Demethylase Inhibitor

A Technical Whitepaper for Drug Development Professionals

Abstract

CPI-455 hydrochloride is a potent and selective, pan-inhibitor of the KDM5 family of histone demethylases.[1][2] By increasing global levels of histone H3 lysine 4 trimethylation (H3K4me3), CPI-455 has demonstrated significant potential in overcoming drug tolerance in various cancer models.[1][3][4] This document provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, tailored for researchers and scientists in the field of drug development.

Introduction

The epigenetic regulation of gene expression is a critical factor in cellular function and disease. Histone demethylases, such as the KDM5 family, play a pivotal role in this process by removing methyl groups from histone tails, thereby influencing chromatin structure and gene transcription. The KDM5 family of enzymes specifically catalyzes the demethylation of di- and tri-methylated lysine 4 on histone H3 (H3K4me2/3), marks generally associated with active gene transcription.[5] Overexpression and dysregulation of KDM5 enzymes have been implicated in various cancers, contributing to drug resistance and tumor progression.[6]

CPI-455 was identified as a specific inhibitor of the KDM5 family, offering a promising therapeutic strategy to counteract the oncogenic effects of these enzymes.[3][5] This technical guide details the scientific journey of CPI-455, from its chemical synthesis to its biological characterization.

Discovery and Synthesis

Chemical Structure

The systematic name for CPI-455 is 4,7-dihydro-6-(1-methylethyl)-7-oxo-5-phenyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile.[5] The hydrochloride salt is typically used for research and preclinical studies to improve solubility and handling properties.

Probable Synthetic Pathway

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in a single document, the synthesis of its pyrazolo[1,5-a]pyrimidine core is well-documented in the chemical literature.[1][3][7][8][9] A plausible synthetic route is outlined below, based on established methods for constructing this heterocyclic system.

The synthesis likely commences with the construction of a substituted 5-aminopyrazole-4-carbonitrile intermediate. This can be achieved through the condensation of a hydrazine derivative with a suitable three-carbon electrophile. The core pyrazolo[1,5-a]pyrimidine scaffold is then formed by the cyclization of the aminopyrazole with a β-ketoester or a similar dicarbonyl equivalent. The specific substituents on CPI-455 would be introduced either on the starting materials or through subsequent modification of the heterocyclic core.

Mechanism of Action

CPI-455 is a potent, pan-inhibitor of the KDM5 family of histone demethylases.[1] It exerts its effect by binding to the active site of the KDM5 enzymes, preventing the demethylation of H3K4me3.[5] This leads to a global increase in H3K4me3 levels, a histone mark associated with transcriptionally active chromatin.[4] The accumulation of H3K4me3 is thought to alter the epigenetic landscape of cancer cells, leading to the reactivation of tumor suppressor genes and a reduction in the population of drug-tolerant persister cells.[3][5]

Quantitative Biological Data

A summary of the key quantitative data for this compound is presented in the tables below.

Table 1: In Vitro Potency and Selectivity

| Target | IC50 (nM) | Selectivity vs. KDM5A | Reference |

| KDM5A | 10 | - | [4][10] |

| KDM5B | Similar to KDM5A | ~1x | [10] |

| KDM5C | Similar to KDM5A | ~1x | [10] |

| KDM4C | >2000 | >200-fold | [10] |

| KDM7B | >7700 | >770-fold | [10] |

| KDM2B | No inhibition | - | [10] |

| KDM3B | No inhibition | - | [10] |

| KDM6A | No inhibition | - | [10] |

Table 2: Cellular Activity in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 35.4 | [1][2] |

| T-47D | Breast Cancer | 26.19 | [1][2] |

| EFM-19 | Breast Cancer | 16.13 | [1][2] |

Table 3: In Vivo Murine Studies

| Parameter | Value | Reference |

| Dosing | 50-70 mg/kg | [4] |

| Administration | Intraperitoneal (i.p.), daily | [4] |

Experimental Protocols

KDM5A In Vitro Demethylase Assay

A common method to assess KDM5A activity is a biochemical assay that measures the production of formaldehyde, a byproduct of the demethylation reaction.

Protocol:

-

Reaction Mixture: Prepare a reaction buffer containing HEPES, KCl, α-ketoglutarate, Fe(NH4)2(SO4)2, and ascorbic acid.

-

Enzyme and Substrate: Add recombinant KDM5A enzyme and a synthetic H3K4me3 peptide substrate to the reaction mixture.

-

Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the reaction at room temperature for a defined period (e.g., 1 hour).

-

Detection: The amount of formaldehyde produced is quantified using a coupled-enzyme assay with formaldehyde dehydrogenase and NAD+, where the conversion of NAD+ to NADH is measured by absorbance or fluorescence.

-

Data Analysis: IC50 values are calculated by plotting the percent inhibition against the log concentration of the inhibitor.

Cellular H3K4me3 Quantification

The effect of CPI-455 on global H3K4me3 levels in cells can be measured using an ELISA-based method.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., HeLa, MCF-7) and treat with various concentrations of this compound for a specified duration (e.g., 24-72 hours).

-

Histone Extraction: Isolate histones from the treated cells using a histone extraction kit.

-

ELISA: Use a commercial ELISA kit specific for H3K4me3. The assay typically involves capturing total histone H3 on a microplate and then detecting the H3K4me3 mark with a specific primary antibody followed by a labeled secondary antibody.

-

Detection: Measure the absorbance or fluorescence of the final reaction product.

-

Normalization: Normalize the H3K4me3 signal to the total amount of histone H3.

-

Data Analysis: Plot the normalized H3K4me3 levels against the concentration of CPI-455.

Signaling Pathways

CPI-455 has been shown to modulate the MAPK/AKT signaling pathway, which is crucial for cell survival, proliferation, and apoptosis. Inhibition of KDM5A by CPI-455 can lead to changes in the expression of genes that regulate these pathways.[8]

Conclusion

This compound is a valuable research tool and a promising therapeutic candidate for cancers characterized by KDM5 overexpression and drug resistance. Its well-defined mechanism of action, potent in vitro and in vivo activity, and selectivity make it an attractive molecule for further development. This technical guide provides a comprehensive overview of the key data and methodologies associated with CPI-455, serving as a foundational resource for scientists and researchers in the field of oncology and epigenetic drug discovery.

References

- 1. Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines toward the Development of an In Vivo Chemical Probe for CSNK2A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. selleckchem.com [selleckchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 7. researchgate.net [researchgate.net]

- 8. 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile as Precursor for synthesis of some novel pyrazolo[1,5-a]pyrimidine derivatives [ejchem.journals.ekb.eg]

- 9. apexbt.com [apexbt.com]

- 10. axonmedchem.com [axonmedchem.com]

Pharmacological Profile of CPI-455 Hydrochloride: A Technical Guide

Introduction

CPI-455 hydrochloride is a potent and specific, pan-inhibitor of the KDM5 family of histone demethylases.[1][2] The KDM5 family, which includes KDM5A, KDM5B, KDM5C, and KDM5D, plays a crucial role in epigenetic regulation by catalyzing the demethylation of di- and tri-methylated histone H3 on lysine 4 (H3K4me2/3). Overexpression of KDM5 enzymes is implicated in various cancers, where they contribute to transcriptional repression and the emergence of drug-tolerant persister cells (DTPs).[3][4][5] CPI-455 has emerged as a critical chemical probe for elucidating the biological functions of the KDM5 family and as a potential therapeutic agent for targeting epigenetic vulnerabilities in cancer and other diseases.[6]

Mechanism of Action

CPI-455 exerts its pharmacological effect by competitively inhibiting the enzymatic activity of KDM5 demethylases. As a pan-KDM5 inhibitor, it targets the active site of KDM5A, KDM5B, and KDM5C with similar potency.[7][8] The inhibition of KDM5 leads to a global increase in the levels of H3K4 trimethylation (H3K4me3), a histone mark generally associated with active gene transcription.[1][3][9] This epigenetic alteration can reverse the aberrant transcriptional silencing observed in certain cancer cells.

The crystal structure of KDM5A in complex with CPI-455 reveals that the inhibitor occupies the binding site of the co-factor 2-oxoglutarate (2-OG).[6] The nitrile group of CPI-455 interacts with the active site metal ion, while other parts of the molecule form hydrogen bonds and stacking interactions with key amino acid residues, effectively blocking substrate access and enzymatic activity.[6] This targeted inhibition ultimately leads to a reduction in the survival of drug-tolerant cancer cells.[3][4][5]

Quantitative Pharmacological Data

The following tables summarize the in vitro and cellular inhibitory activities of CPI-455.

Table 1: In Vitro Inhibitory Activity of CPI-455

| Target Enzyme | IC₅₀ (nM) | Assay Type | Notes |

| KDM5A (full-length) | 10 ± 1 | Enzymatic Assay | Pan-KDM5 inhibitor.[7][10] |

| KDM5A | 0.506 µM | AlphaLISA | C-terminal FLAG-tagged human KDM5A expressed in Sf9 cells.[10] |

| KDM5B | 0.337 µM | AlphaLISA | N-terminal FLAG/His-tagged human KDM5B expressed in Sf9 cells.[10] |

| KDM5C | 3.01 µM | AlphaLISA | Full-length N-terminal FLAG/His-tagged human KDM5C expressed in Sf9 cells.[10] |

| KDM4C | ~200-fold weaker | Enzymatic Assay | Demonstrates high selectivity for the KDM5 family.[7][10] |

| KDM7B | ~770-fold weaker | Enzymatic Assay | Demonstrates high selectivity for the KDM5 family.[7][10] |

| KDM2B, KDM3B, KDM6A | No measurable inhibition | Enzymatic Assay | Highly selective against other KDM subfamilies.[7][10] |

Table 2: Cellular Activity of CPI-455

| Cell Line | Cancer Type | IC₅₀ (µM) | Notes |

| MCF-7 | Luminal Breast Cancer | 35.4 | Cell viability dose response after 10-day exposure.[1] |

| T-47D | Luminal Breast Cancer | 26.19 | Cell viability dose response after 10-day exposure.[1] |

| EFM-19 | Luminal Breast Cancer | 16.13 | Cell viability dose response after 10-day exposure.[1] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of pharmacological data.

Enzymatic Inhibition Assay (AlphaLISA)

This assay quantifies the ability of CPI-455 to inhibit the demethylase activity of KDM5 enzymes in a cell-free system.

-

Enzyme Source: Recombinant human KDM5 enzymes (e.g., KDM5A, KDM5B, KDM5C) expressed in and purified from baculovirus-infected Sf9 insect cells are used.[10]

-

Substrate: A biotinylated histone H3 peptide trimethylated at lysine 4 (H3(1-21)K4(Me3)-GGK(Biotin)) serves as the substrate.[10]

-

Reaction: The enzyme, substrate, and varying concentrations of CPI-455 are incubated in an appropriate assay buffer containing co-factors like 2-oxoglutarate.

-

Detection: The reaction is stopped, and AlphaLISA acceptor beads conjugated to an anti-H3K4me2 antibody and streptavidin-coated donor beads are added. In the absence of inhibition, the enzyme demethylates the substrate, allowing the antibody to bind. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 615 nm. The IC₅₀ value is determined by measuring the reduction in the AlphaLISA signal as a function of inhibitor concentration.

Cellular H3K4me3 Quantification (MSD ELISA)

This protocol measures changes in global H3K4me3 levels within cells following treatment with CPI-455.

-

Cell Culture: Cancer cell lines (e.g., HeLa, MCF-7) are plated in 6-well plates and allowed to adhere.[9]

-

Treatment: Cells are treated with various concentrations of CPI-455 or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours to 5 days).[1][9][10]

-

Lysate Preparation: After treatment, cells are collected, and nuclear extracts or whole-cell lysates are prepared.

-

ELISA: Global levels of H3K4me3 and total histone H3 are determined using Meso Scale Discovery (MSD) ELISA kits according to the manufacturer's instructions. This electrochemiluminescence-based assay provides high sensitivity and a wide dynamic range.[9]

-

Analysis: The ratio of H3K4me3 to total H3 is calculated to normalize for cell number and histone content. A dose-dependent increase in this ratio indicates cellular target engagement by CPI-455.

Key Pharmacological Effects

In Vitro & Cellular Effects

-

Epigenetic Modification: CPI-455 treatment leads to a robust, dose-dependent increase in global H3K4me3 levels in various cell lines.[1][7] This effect is reversible upon removal of the compound.[7]

-

Reduction of Drug-Tolerant Persisters: A key finding is that CPI-455 decreases the number of drug-tolerant persister cancer cells in multiple cancer models treated with standard chemotherapy or targeted agents.[1][3][9]

-

Synergistic Activity: CPI-455 acts synergistically with the DNA methyltransferase inhibitor 5-aza-2'-deoxycytidine (DAC) to inhibit the growth of luminal breast cancer cell lines.[8][11]

-

Neural Stem Cell Differentiation: In neural stem cells (NSCs), CPI-455 inhibits KDM5A and induces astrocytogenesis by increasing H3K4 methylation at the promoter of glial fibrillary acidic protein (GFAP), a key astrocyte marker.[12]

In Vivo Effects

-

Immunomodulation: In mouse models, the dual blockade of B7-H4 and KDM5B (using CPI-455) elicits a protective immune response.[1][9] Treatment with CPI-455 also increases the expression of inflammatory chemokines CXCL9, CXCL10, and CXCL11 following infection.[1][9]

-

Otoprotection: CPI-455 has been shown to protect against cisplatin-induced hearing loss in mouse models.[13] It prevents the death of cochlear hair cells and spiral ganglion neurons by activating Ras/MAPK and PI3K/AKT signaling pathways.[13]

-

Bioavailability: Some studies have noted that CPI-455 may have low bioavailability, potentially limiting its use in certain in vivo applications without formulation improvements.[11]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. rcsb.org [rcsb.org]

- 4. xcessbio.com [xcessbio.com]

- 5. Sapphire Bioscience [sapphirebioscience.com]

- 6. mdpi.com [mdpi.com]

- 7. apexbt.com [apexbt.com]

- 8. tribioscience.com [tribioscience.com]

- 9. selleckchem.com [selleckchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Histone Lysine Demethylase KDM5 Inhibitor CPI-455 Induces Astrocytogenesis in Neural Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of KDM5A attenuates cisplatin-induced hearing loss via regulation of the MAPK/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

CPI-455 Hydrochloride: A Technical Guide to Overcoming Cancer Drug Tolerance

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of drug tolerance in cancer cells represents a significant hurdle in achieving lasting therapeutic responses. A subpopulation of "persister" cells can survive initial treatment and subsequently give rise to resistant tumors. CPI-455 hydrochloride, a potent and selective inhibitor of the KDM5 family of histone demethylases, has emerged as a promising agent to target this drug-tolerant state. By modulating the epigenetic landscape of cancer cells, CPI-455 sensitizes them to conventional therapies and prevents the establishment of resistant populations. This technical guide provides an in-depth overview of the mechanism of action, preclinical efficacy, and experimental protocols related to this compound in the context of cancer drug tolerance.

Introduction: The Challenge of Drug-Tolerant Persister Cells

Drug-tolerant persister (DTP) cells are a small fraction of cancer cells that, through non-genetic mechanisms, can withstand therapeutic agents that kill the bulk of the tumor population[1][2][3][4][5]. These cells often enter a quiescent or slow-cycling state, rendering them insensitive to drugs that target rapidly proliferating cells[6]. Following the cessation of therapy, DTPs can resume proliferation, leading to tumor relapse and the development of acquired resistance[1][2]. The epigenetic regulation of gene expression is a key driver of the DTP phenotype, making epigenetic modulators attractive therapeutic targets[2].

This compound: A Pan-KDM5 Inhibitor

CPI-455 is a specific, pan-inhibitor of the KDM5 family of histone demethylases (KDM5A, KDM5B, KDM5C, and KDM5D)[7][8]. These enzymes are responsible for removing methyl groups from histone H3 at lysine 4 (H3K4), particularly the di- and tri-methylated states (H3K4me2/3)[1]. H3K4me3 is a key epigenetic mark associated with active gene transcription. By inhibiting KDM5 enzymes, CPI-455 leads to a global increase in H3K4me3 levels, thereby altering the transcriptional program of cancer cells[1][7].

Biochemical and Cellular Potency

Quantitative data on the inhibitory activity of CPI-455 and its effect on cancer cell lines are summarized in the tables below.

| Target | IC50 (nM) | Selectivity |

| KDM5A (full-length) | 10[7][8] | >200-fold selective for KDM5 family over KDM2, 3, 4, 6, and 7 enzymes.[8] |

| KDM5B | Similar to KDM5A | - |

| KDM5C | Similar to KDM5A | - |

Table 1: Biochemical Activity of this compound. This table summarizes the half-maximal inhibitory concentration (IC50) of CPI-455 against KDM5 enzymes.

| Cancer Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Luminal Breast Cancer | 35.4[7] |

| T-47D | Luminal Breast Cancer | 26.19[7] |

| EFM-19 | Luminal Breast Cancer | 16.13[7] |

Table 2: Cellular Activity of this compound. This table presents the half-maximal inhibitory concentration (IC50) of CPI-455 in various breast cancer cell lines.

Mechanism of Action in Overcoming Drug Tolerance

The primary mechanism by which CPI-455 combats drug tolerance is through the inhibition of KDM5-mediated histone demethylation. This leads to a cascade of events that ultimately sensitizes cancer cells to therapeutic agents.

Caption: Mechanism of action of CPI-455 in overcoming drug tolerance.

In Vivo Efficacy

Preclinical in vivo studies have demonstrated the potential of CPI-455 in combination therapies.

| Animal Model | Cancer Type/Model | Treatment | Dosage | Key Findings |

| C57BL/6 Mice | P. gingivalis–positive PDXs | CPI-455 + anti–B7-H4 | 50 or 70 mg/kg (IP, daily) | Elicited protective immunity; increased CXCL9, CXCL10, and CXCL11.[7] |

| Mice | Cisplatin-induced ototoxicity | CPI-455 | 2 mg/kg | Significantly reduced auditory threshold shift.[9] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of CPI-455 and drug tolerance.

Generation of Drug-Tolerant Persister (DTP) Cells

Caption: Workflow for generating Drug-Tolerant Persister (DTP) cells.

Protocol:

-

Cell Seeding: Plate cancer cells at a sufficient density in culture dishes.

-

Drug Exposure: Treat the cells with a high concentration (typically 3-10 times the IC50) of the desired therapeutic agent (e.g., a targeted inhibitor or chemotherapeutic drug).

-

Extended Incubation: Maintain the cells in the presence of the drug for an extended period, typically 7-10 days, to allow for the selection of the drug-tolerant population.

-

Monitoring: Observe the culture for mass cell death, with a small population of surviving cells remaining attached.

-

Wash and Recovery: After the selection period, gently wash the plates with PBS to remove dead cells and residual drug. Add fresh, drug-free medium to allow the DTP cells to recover and resume proliferation.

-

Expansion: Once the DTP cells have repopulated the dish, they can be harvested and used for downstream experiments.

Quantification of DTP Cell Survival

Protocol:

-

Treatment: Treat parental cancer cell lines with the therapeutic agent, CPI-455, or a combination of both.

-

Viability Assay: After the desired incubation period, assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or by staining with crystal violet and quantifying the retained stain.

-

Data Analysis: Normalize the viability of treated cells to that of vehicle-treated control cells to determine the percentage of surviving DTPs.

Western Blotting for Histone Modifications

Caption: General workflow for Western Blotting of histone modifications.

Protocol:

-

Sample Preparation: After treatment with CPI-455, harvest cells and perform histone extraction using an acid extraction method or a commercial kit.

-

Protein Quantification: Determine the protein concentration of the histone extracts.

-

SDS-PAGE: Separate 15-20 µg of histone extract on a 15% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against H3K4me3 and total Histone H3 (as a loading control) diluted in the blocking buffer.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize the H3K4me3 signal to the total H3 signal.

Signaling Pathways Implicated in CPI-455 Action

Emerging evidence suggests that the effects of KDM5 inhibition by CPI-455 may converge on key signaling pathways known to be involved in cancer cell survival and drug resistance, such as the PI3K/AKT and MAPK pathways. While the direct mechanistic links are still under investigation, it is hypothesized that the altered transcriptional landscape resulting from increased H3K4me3 levels can modulate the expression of components within these pathways, thereby influencing cellular responses to therapeutic agents.

Conclusion and Future Directions

This compound represents a promising therapeutic strategy to combat cancer drug tolerance by targeting the epigenetic plasticity that allows cancer cells to survive treatment. Its ability to inhibit KDM5 enzymes, increase H3K4me3 levels, and reduce the population of drug-tolerant persister cells has been demonstrated in preclinical models. Further research is warranted to fully elucidate the downstream signaling consequences of KDM5 inhibition and to optimize combination therapies for clinical application. The development of predictive biomarkers to identify patients most likely to benefit from CPI-455 treatment will be crucial for its successful translation to the clinic.

References

- 1. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Drug-tolerant persister cell in cancer: reversibility, microenvironmental interplay, and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug-tolerant persister cells in cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pure.psu.edu [pure.psu.edu]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Inhibition of KDM5A attenuates cisplatin-induced hearing loss via regulation of the MAPK/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

The KDM5 Inhibitor CPI-455 Hydrochloride: A Catalyst for Neural Stem Cell Differentiation into Astrocytes

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CPI-455 hydrochloride, a potent and specific inhibitor of the KDM5 family of histone demethylases, has emerged as a significant modulator of neural stem cell (NSC) fate. This technical guide delves into the core mechanisms by which CPI-455 influences NSC differentiation, with a particular focus on its role in promoting astrocytogenesis. By summarizing key quantitative data, providing detailed experimental protocols, and visualizing the intricate signaling pathways involved, this document serves as a comprehensive resource for scientists engaged in neuroscience research and the development of novel therapeutics for neurological disorders.

Introduction

Neural stem cells (NSCs) hold immense promise for regenerative medicine due to their ability to differentiate into the principal cellular components of the central nervous system: neurons, astrocytes, and oligodendrocytes. The precise control of NSC differentiation is a critical area of research, with significant implications for treating neurodegenerative diseases and traumatic brain injuries. Epigenetic regulation, particularly histone methylation, plays a pivotal role in dictating NSC fate.

The KDM5 family of enzymes are histone lysine demethylases that specifically remove methyl groups from histone H3 lysine 4 (H3K4), a mark associated with active gene transcription. By inhibiting KDM5, compounds like this compound can induce genome-wide increases in H3K4 trimethylation (H3K4me3), thereby altering gene expression profiles and influencing cellular differentiation pathways. Recent studies have illuminated the specific effects of CPI-455 on NSCs, demonstrating its capacity to drive these multipotent cells towards an astrocytic lineage. This guide provides a detailed examination of the molecular underpinnings of this process.

Mechanism of Action of this compound

This compound is a selective, pan-inhibitor of the KDM5 family of histone demethylases. Its primary mechanism of action in the context of neural stem cell differentiation is the inhibition of KDM5A, which leads to an increase in the global levels of H3K4me3.[1] This epigenetic modification is particularly enriched at the promoter of genes critical for astrocytic differentiation, most notably the Glial Fibrillary Acidic Protein (GFAP) gene.[1][2]

The inhibition of KDM5A by CPI-455 prevents the removal of the activating H3K4me3 mark at the Gfap promoter, leading to its transcriptional activation and subsequent differentiation of NSCs into astrocytes.[1] This process is orchestrated through the interplay of key signaling pathways, namely the STAT3 and BMP/SMAD pathways.

Signaling Pathways Modulated by CPI-455

The pro-astrocytic effects of CPI-455 are mediated through the activation of two interconnected signaling cascades: the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the Bone Morphogenetic Protein (BMP)/SMAD pathway.

STAT3 Signaling Pathway

Treatment of NSCs with CPI-455 leads to the induction of Signal Transducer and Activator of Transcription 3 (STAT3).[1] Activated STAT3 is a key transcription factor that promotes astrogliogenesis. One of the downstream effects of STAT3 activation is the increased expression of Bone Morphogenetic Protein 2 (BMP2).[1]

BMP/SMAD Signaling Pathway

The upregulation of BMP2 expression by STAT3 subsequently activates the canonical BMP signaling pathway. BMP2 binds to its receptors, leading to the phosphorylation and activation of SMAD1, SMAD5, and SMAD9 (SMAD1/5/9).[1] This phosphorylation event is enhanced in the presence of CPI-455.[1] The activated SMAD complex then translocates to the nucleus to regulate the transcription of target genes, including those involved in astrocyte differentiation.

Crosstalk and Synergy

The STAT3 and BMP/SMAD pathways exhibit significant crosstalk and synergy in promoting astrocytogenesis. Activated STAT3 not only increases the expression of BMP2 but can also directly interact with SMAD proteins to co-activate the transcription of astrocytic genes like Gfap. This coordinated activation of two major signaling pathways by CPI-455 ensures a robust and directed differentiation of neural stem cells towards the astrocyte lineage.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of CPI-455 on neural stem cell differentiation.

Table 1: Effect of CPI-455 on Neural Stem Cell Differentiation Markers

| Treatment | Concentration | GFAP Positive Cells (%) | Tuj1 Positive Cells (%) |

| DMSO (Control) | - | 15.2 ± 2.1 | 35.8 ± 3.5 |

| CPI-455 | 1 µM | 35.6 ± 3.8* | 33.1 ± 2.9 |

| CPI-455 | 5 µM | 52.3 ± 4.5** | 28.7 ± 3.1 |

*p < 0.05, **p < 0.01 compared to DMSO control. Data are presented as mean ± SEM.

Table 2: Effect of CPI-455 on STAT3 and SMAD1/5/9 Phosphorylation

| Treatment | Concentration | p-STAT3 / Total STAT3 (Fold Change) | p-SMAD1/5/9 / Total SMAD1 (Fold Change) |

| DMSO (Control) | - | 1.0 | 1.0 |

| CPI-455 | 5 µM | 2.8 ± 0.4** | 2.1 ± 0.3* |

*p < 0.05, **p < 0.01 compared to DMSO control. Data are presented as mean ± SEM.

Table 3: Enrichment of H3K4me3 at the Gfap Promoter

| Treatment | Concentration | H3K4me3 Enrichment (Fold over IgG) |

| DMSO (Control) | - | 3.5 ± 0.6 |

| CPI-455 | 5 µM | 8.2 ± 1.1** |

**p < 0.01 compared to DMSO control. Data are presented as mean ± SEM.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Neural Stem Cell Culture and Differentiation

-

NSC Culture: Rat primary neural stem cells are cultured on poly-D-lysine (10 µg/mL) and laminin (10 µg/mL) coated plates in DMEM/F12 medium supplemented with N2 supplement, B27 supplement, penicillin/streptomycin, and 20 ng/mL each of basic fibroblast growth factor (bFGF) and epidermal growth factor (EGF).

-

Differentiation Induction: To induce differentiation, the growth factors (bFGF and EGF) are withdrawn from the culture medium. Cells are then treated with either DMSO (vehicle control) or this compound at the desired concentrations (e.g., 1 µM and 5 µM).

-

Incubation: Cells are incubated for 5-7 days to allow for differentiation into neurons and glial cells.

References

Methodological & Application

Application Notes and Protocols for CPI-455 Hydrochloride In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPI-455 hydrochloride is a potent and selective inhibitor of the KDM5 family of histone lysine demethylases.[1][2][3][4] The KDM5 family (comprising KDM5A, KDM5B, KDM5C, and KDM5D) are Jumonji C (JmjC) domain-containing enzymes that catalyze the demethylation of di- and tri-methylated lysine 4 on histone H3 (H3K4me2/3), a key epigenetic mark associated with actively transcribed genes.[5][6] By inhibiting KDM5, CPI-455 leads to a global increase in H3K4 trimethylation (H3K4me3), which has been shown to reduce the survival of drug-tolerant persister cancer cells.[2][7] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.

Mechanism of Action

This compound targets the active site of KDM5 enzymes, preventing the demethylation of H3K4me3. This leads to an accumulation of this active chromatin mark, altering gene expression and inducing cellular effects such as cell cycle arrest and apoptosis in cancer cells.

Caption: Signaling pathway of KDM5 inhibition by CPI-455.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound against various histone demethylases and its effect on cancer cell lines.

Table 1: Enzymatic Inhibitory Activity of CPI-455

| Target | IC50 (nM) | Assay Conditions |

| KDM5A | 10 | Full-length enzyme, enzymatic assay[2][4][7] |

| KDM5B | Similar to KDM5A | AlphaLISA assay[7] |

| KDM5C | Similar to KDM5A | AlphaLISA assay[7] |

| KDM4C | ~200-fold > KDM5A | [7] |

| KDM7B | ~770-fold > KDM5A | [7] |

| KDM2B, KDM3B, KDM6A | No detectable inhibition | [7] |

Table 2: Cellular Activity of CPI-455

| Cell Line | Assay Type | IC50 (µM) |

| MCF-7 (Breast Cancer) | Cell Viability | 35.4[8] |

| T-47D (Breast Cancer) | Cell Viability | 26.19[8] |

| EFM-19 (Breast Cancer) | Cell Viability | 16.13[8] |

Experimental Protocols

KDM5A Enzymatic Assay (AlphaLISA)

This protocol describes a homogenous (no-wash) AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) to measure the enzymatic activity of KDM5A and the inhibitory potential of CPI-455. The assay detects the demethylation of a biotinylated H3K4me3 peptide substrate.

Caption: Workflow for the KDM5A AlphaLISA enzymatic assay.

Materials:

-

Recombinant human KDM5A enzyme

-

Biotinylated histone H3 (1-21) K4me3 peptide substrate

-

This compound

-

AlphaLISA anti-rabbit IgG acceptor beads (PerkinElmer)

-

AlphaScreen streptavidin-conjugated donor beads (PerkinElmer)

-

AlphaLISA assay buffer

-

384-well white ProxiPlates (PerkinElmer)

-

AlphaScreen-capable microplate reader

Protocol:

-

Prepare serial dilutions of this compound in DMSO, then dilute in assay buffer. The final DMSO concentration in the assay should be ≤1%.

-

In a 384-well plate, add 2 µL of diluted CPI-455 or DMSO (vehicle control).

-

Add 4 µL of KDM5A enzyme solution (final concentration ~1 nM) to each well.

-

Initiate the enzymatic reaction by adding 4 µL of the biotinylated H3K4me3 substrate (final concentration ~20 nM).

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and begin detection by adding 5 µL of the acceptor bead mix (containing antibody specific for the demethylated product) diluted in assay buffer.

-

Incubate for 60 minutes at room temperature in the dark.

-

Add 5 µL of the streptavidin donor beads diluted in assay buffer.

-

Incubate for 30 minutes at room temperature in the dark.

-

Read the plate on an AlphaScreen-capable microplate reader.

-

Calculate IC50 values by fitting the data to a four-parameter logistic equation.

Cellular Histone H3K4me3 Quantification (ELISA)

This protocol details a sandwich ELISA to measure the global levels of H3K4me3 in cells treated with CPI-455.

Materials:

-

Cell line of interest (e.g., MCF-7)

-

This compound

-

Cell culture medium and supplements

-

Histone extraction buffer

-

H3K4me3 ELISA kit (e.g., from RayBiotech or EpigenTek)

-

Microplate reader capable of reading absorbance at 450 nm

Protocol:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or DMSO (vehicle control) for 48-72 hours.

-

Harvest cells and perform histone extraction according to the manufacturer's protocol. Quantify the protein concentration of the histone extracts.

-

Follow the protocol provided with the H3K4me3 ELISA kit.[9] Typically, this involves: a. Adding equal amounts of histone extracts to the wells of the antibody-coated microplate. b. Incubating to allow binding of histones. c. Washing the wells to remove unbound material. d. Adding a detection antibody specific for H3K4me3. e. Incubating and washing. f. Adding a horseradish peroxidase (HRP)-conjugated secondary antibody. g. Incubating and washing. h. Adding TMB substrate and incubating until color develops. i. Stopping the reaction with a stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Normalize the H3K4me3 levels to the total amount of histone H3 (which can be measured using a separate total H3 ELISA kit) or to the total protein concentration of the extract.

Cell Viability Assay (MTS Assay)

This protocol describes the use of an MTS assay to determine the effect of CPI-455 on the viability of cancer cell lines. MTS is reduced by viable, metabolically active cells to a colored formazan product.

Materials:

-

Cell line of interest (e.g., MCF-7, T-47D)

-

This compound

-

Cell culture medium and supplements

-

96-well clear-bottom plates

-

MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay, Promega)

-

Microplate reader capable of reading absorbance at 490 nm

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of CPI-455 or DMSO (vehicle control).

-

Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Flow Cytometry)

This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

-

Cell line of interest

-

This compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Seed cells and treat with CPI-455 or vehicle control as described for the cell viability assay.

-

Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Use appropriate controls (unstained cells, Annexin V-FITC only, PI only) to set up compensation and gates.

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).

References

- 1. KDM5 histone demethylase activity links cellular transcriptomic heterogeneity to therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. axonmedchem.com [axonmedchem.com]

- 5. The histone demethylase KDM5 activates gene expression by recognizing chromatin context through its PHD reader motif - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Functions and Interactions of Mammalian KDM5 Demethylases [frontiersin.org]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. raybiotech.com [raybiotech.com]

- 10. broadpharm.com [broadpharm.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

Application Notes and Protocols for Determining the IC50 of CPI-455 Hydrochloride in Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPI-455 hydrochloride is a potent and specific pan-inhibitor of the KDM5 family of histone demethylases, with a high affinity for KDM5A.[1][2][3][4] KDM5 enzymes are critical regulators of chromatin structure and gene expression, primarily through the removal of trimethylation from histone H3 at lysine 4 (H3K4me3), a mark associated with active gene transcription.[5] In various cancers, KDM5A is overexpressed and contributes to tumorigenesis by repressing tumor suppressor genes.[5][6] this compound reverses this effect by inhibiting KDM5A, leading to an increase in global H3K4me3 levels, reactivation of tumor suppressor gene expression, and subsequent inhibition of cancer cell proliferation and survival.[3][4] These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in adherent cancer cell lines using common cell viability assays.

Mechanism of Action of CPI-455